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Compound of Interest

Compound Name:
4-Benzyl-1,3-dihydroquinoxalin-2-

one

Cat. No.: B190247 Get Quote

An In-depth Technical Guide on 4-Benzyl-1,3-
dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one. Due to the limited availability of detailed

experimental data for this specific compound, information is supplemented with data from

closely related quinoxalinone derivatives to provide a broader context for researchers. This

document is intended to serve as a foundational resource for scientists and professionals

engaged in drug discovery and development involving quinoxalinone scaffolds.

Core Physical and Chemical Properties
While extensive experimental data for 4-Benzyl-1,3-dihydroquinoxalin-2-one is not readily

available in peer-reviewed literature, a compilation of its basic identifiers and predicted

properties is presented in Table 1. It is important to note that some of these values are

computationally predicted and should be confirmed through experimental validation.

Table 1: Physical and Chemical Properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one
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Property Value Source/Comment

IUPAC Name
4-benzyl-1,3-

dihydroquinoxalin-2-one
PubChem[1]

CAS Number 106595-91-9 American Elements[2]

Chemical Formula C₁₅H₁₄N₂O American Elements[2]

Molecular Weight 238.28 g/mol American Elements[2]

Appearance Solid (predicted)
General knowledge of similar

compounds

Melting Point 130°C

MySkinRecipes[3]

(Commercial source, requires

verification)

Boiling Point
456.6 °C at 760 mmHg

(Predicted)
LookChem

Density 1.202 g/cm³ (Predicted) LookChem

Flash Point 230 °C (Predicted) LookChem

Solubility
Soluble in organic solvents

(General)

General knowledge of

quinoxalinones

Spectroscopic Data Overview
Detailed, experimentally verified spectra for 4-Benzyl-1,3-dihydroquinoxalin-2-one are not

widely published. However, the expected spectral characteristics can be inferred from the

analysis of related quinoxalinone structures. Researchers synthesizing this compound should

anticipate the following key features in their analytical data.

Table 2: Expected Spectroscopic Characteristics
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Technique Expected Key Features

¹H NMR

Signals corresponding to the protons of the

benzyl group (aromatic and methylene), as well

as protons on the quinoxalinone core. The

chemical shifts and splitting patterns will be

indicative of their respective chemical

environments.

¹³C NMR

Resonances for all 15 carbon atoms, including

the carbonyl carbon of the lactam ring, aromatic

carbons of both the benzyl and quinoxalinone

moieties, and the methylene carbons of the

benzyl group and the dihydroquinoxalinone ring.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (if tautomerism occurs or in the

presence of related structures), C=O stretching

of the lactam, C-N stretching, and aromatic C-H

and C=C stretching vibrations.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (238.28 m/z),

along with fragmentation patterns characteristic

of the loss of the benzyl group and other

fragments from the quinoxalinone core.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Benzyl-1,3-
dihydroquinoxalin-2-one is not extensively documented in the surveyed literature. However,

the synthesis of quinoxalinone derivatives is a well-established area of organic chemistry. A

general and common method involves the condensation of an appropriately substituted o-

phenylenediamine with an α-keto acid or its ester.

For the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a plausible synthetic route would

involve the reaction of N-benzyl-benzene-1,2-diamine with an appropriate two-carbon synthon,

such as glyoxylic acid or its derivatives.
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General Experimental Protocol for Synthesis of
Quinoxalinone Derivatives
The following is a generalized protocol based on the synthesis of similar quinoxalinone

compounds and should be adapted and optimized for the specific synthesis of 4-Benzyl-1,3-
dihydroquinoxalin-2-one.

Materials:

N-substituted o-phenylenediamine (e.g., N-benzyl-benzene-1,2-diamine)

α-keto acid or ester (e.g., glyoxylic acid monohydrate)

Solvent (e.g., ethanol, acetic acid, or a mixture)

Optional: Catalyst (e.g., a mild acid or base)

Procedure:

Dissolve the N-substituted o-phenylenediamine in the chosen solvent in a round-bottom

flask.

Add the α-keto acid or ester to the solution. The molar ratio is typically 1:1.

If a catalyst is used, it is added at this stage.

The reaction mixture is then heated to reflux for a period ranging from a few hours to

overnight, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The product may precipitate out of the solution upon cooling and can be collected by

filtration.

If the product does not precipitate, the solvent is removed under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b190247?utm_src=pdf-body
https://www.benchchem.com/product/b190247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization: The purified product should be characterized by standard analytical

techniques to confirm its identity and purity, including:

Melting point determination

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

Mass spectrometry (MS)

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a

novel quinoxalinone derivative, such as 4-Benzyl-1,3-dihydroquinoxalin-2-one. This serves

as a conceptual guide for researchers entering this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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